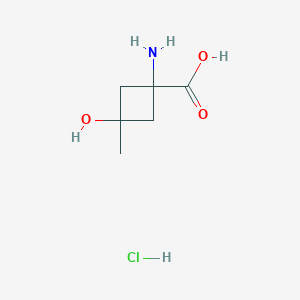

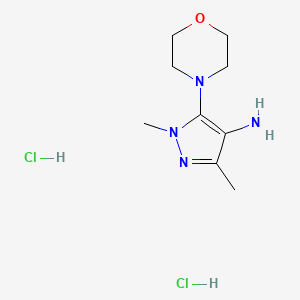

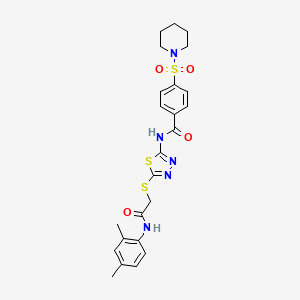

N-(3,4-二甲基-2-氧代-1H-喹啉-7-基)苯甲酰胺

货号:

B2662608

CAS 编号:

1286725-51-6

分子量:

292.338

InChI 键:

CGCBYJDKFFZKJG-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide” were not found, benzamides, a class of compounds to which it belongs, can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The dynamic structure of benzamide, a related compound, is controlled by two independent factors: hindered internal rotation of the NH2 group around the C(O)–N bond and of the amide group as a whole relative to the benzene ring . This information could provide valuable insights into the structure of “N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide”.Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation . They can also react with methyl sulfides under transition metal-free conditions .科学研究应用

合成和表征

- 用于乙烯低聚的镍配合物:源自 N-(3,4-二甲基-2-氧代-1H-喹啉-7-基)苯甲酰胺及其衍生物的镍配合物已被合成和表征,显示出在乙烯低聚中的高活性。这些配合物提供了配体对催化性能影响的见解 (Wang, Shen, & Sun, 2009).

化学反应和机理

- 远程磺酰化:已经开发出一种用于 N-(喹啉-8-基)苯甲酰胺衍生物的远程磺酰化方法,突出了生成磺酰化产物的一种环保方法。这种方法强调使用亚磺酸钠作为硫化物来源,并产生具有潜在生物学应用的衍生物 (Xia et al., 2016).

- 苄醇的氧化:已经研究了在酸存在下二铬酸喹啉对苄醇的氧化,为理解此类反应的机理和动力学提供了基础。这项研究有助于有机合成和反应优化的更广泛领域 (Dey & Mahanti, 1990).

分子相互作用和分析

- 赫希菲尔德表面分析:对氢醌与各种化合物(包括 N,N-二甲基乙酰胺)的共晶体的研究展示了赫希菲尔德表面分析在理解分子间相互作用中的应用。该技术对于分析晶体堆积和弱相互作用在分子晶体中的作用至关重要 (Clausen et al., 2010).

生物学应用

- 抗菌和抗结核活性:包括 N-(3-乙酰基-2-氧代喹啉-1(2H)-基)苯甲酰胺在内的 2-喹诺酮的羧酰胺衍生物显示出有希望的抗菌和抗结核活性。这些研究突出了喹啉衍生物在开发新治疗剂中的潜力 (Kumar, Fernandes, & Kumar, 2014).

安全和危害

属性

IUPAC Name |

N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-12(2)17(21)20-16-10-14(8-9-15(11)16)19-18(22)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCBYJDKFFZKJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

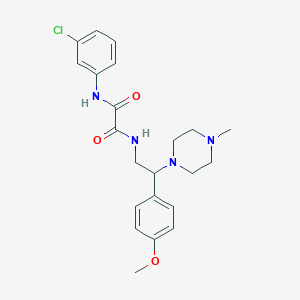

2-[(2-Chloropropanoylamino)methyl]-N-methyl-3-[4-(trifl...

Cat. No.: B2662525

CAS No.: 2411271-85-5

1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochl...

Cat. No.: B2662528

CAS No.: 2567495-40-1

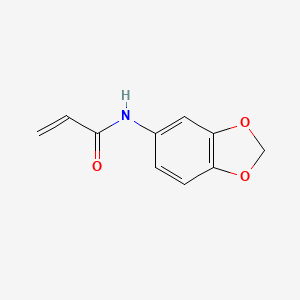

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No.: B2662529

CAS No.: 303129-59-1

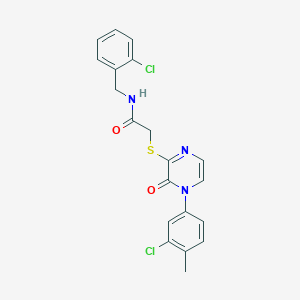

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazi...

Cat. No.: B2662531

CAS No.: 899988-09-1

![2-[(2-Chloropropanoylamino)methyl]-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662525.png)

![N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2662532.png)

![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)

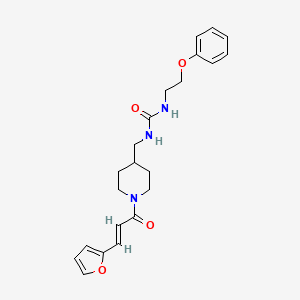

![1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2662540.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)